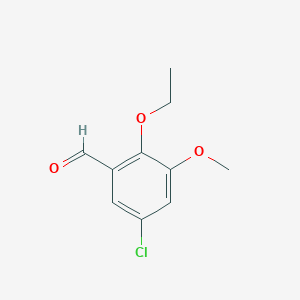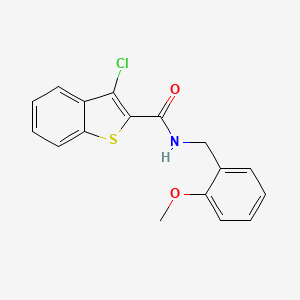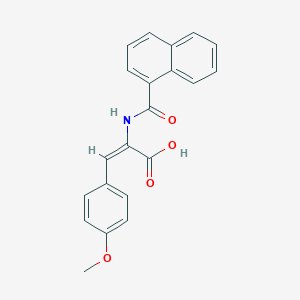
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid, also known as MNAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNAA is a derivative of naphthalene and has been synthesized through various methods.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid is not fully understood. However, it has been suggested that 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may also inhibit the production of inflammatory cytokines in cells.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells. ROS are known to cause oxidative damage to cells and contribute to the development of various diseases, including cancer. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has also been found to reduce the production of inflammatory cytokines in cells. In animal models of inflammation, 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been shown to reduce swelling and inflammation.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. Further research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. This will help to identify potential targets for the development of new drugs. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may also have applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is needed to explore these potential applications. Additionally, the development of new methods for the synthesis of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may help to improve its potential applications in the field of medicine.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid is a chemical compound that has potential applications in the field of medicine. It has been synthesized through various methods and has been found to have anti-inflammatory and anti-cancer properties. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid and explore its potential applications in the treatment of various diseases.
合成方法
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid can be synthesized through various methods, including the Knoevenagel condensation reaction. In this method, 4-methoxybenzaldehyde and 1-naphthoyl chloride are reacted with malonic acid in the presence of a base to produce 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde and 1-naphthylamine with ethyl cyanoacetate in the presence of a base.
科学研究应用
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-26-16-11-9-14(10-12-16)13-19(21(24)25)22-20(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,23)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHCMZNOXCOJFO-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2-(1-naphthoylamino)acrylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)
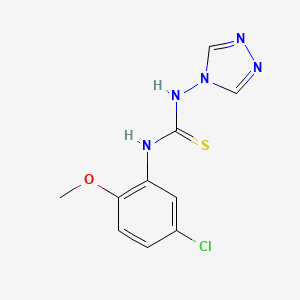



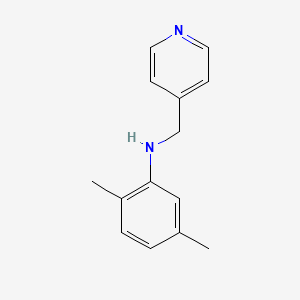
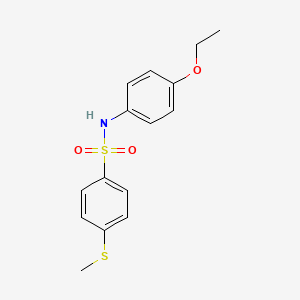
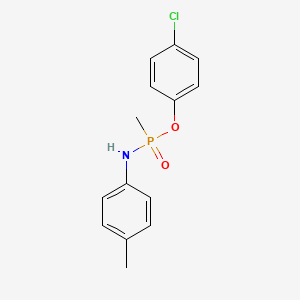
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
